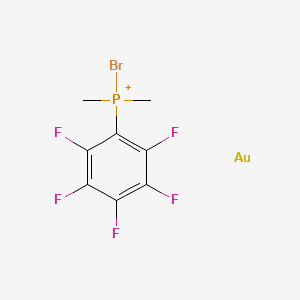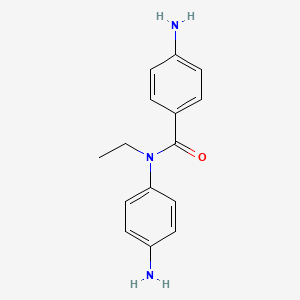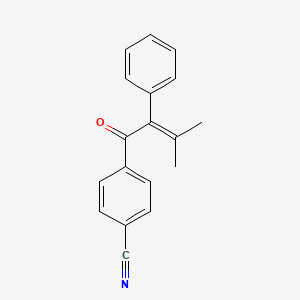
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold: is a complex organometallic compound that features a gold atom coordinated to a bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold typically involves the reaction of gold precursors with bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligands under controlled conditions. One common method includes the use of gold chloride (AuCl) and the ligand in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of substituted phosphonium compounds.
Applications De Recherche Scientifique
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold exerts its effects involves coordination to target molecules through its gold center. The gold atom can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;silver
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;palladium
Uniqueness
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold is unique due to the presence of the gold atom, which imparts distinct electronic and catalytic properties compared to its silver and palladium counterparts. The gold center provides enhanced stability and reactivity, making it particularly valuable in catalytic applications and potential therapeutic uses.
Propriétés
Numéro CAS |
60764-77-4 |
|---|---|
Formule moléculaire |
C8H6AuBrF5P+ |
Poids moléculaire |
504.97 g/mol |
Nom IUPAC |
bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C8H6BrF5P.Au/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14;/h1-2H3;/q+1; |
Clé InChI |
KCTBHLXTFXDUDA-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Br.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14605382.png)
![3-{[2-(tert-Butylperoxy)ethoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14605389.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14605397.png)






![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)

![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
